1-[(3-chloro-4-methylphenyl)amino]-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol 1-[(3-chloro-4-methylphenyl)amino]-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16373037
InChI: InChI=1S/C22H19Br2ClN2O/c1-13-2-5-16(10-20(13)25)26-11-17(28)12-27-21-6-3-14(23)8-18(21)19-9-15(24)4-7-22(19)27/h2-10,17,26,28H,11-12H2,1H3
SMILES:
Molecular Formula: C22H19Br2ClN2O
Molecular Weight: 522.7 g/mol

1-[(3-chloro-4-methylphenyl)amino]-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol

CAS No.:

Cat. No.: VC16373037

Molecular Formula: C22H19Br2ClN2O

Molecular Weight: 522.7 g/mol

* For research use only. Not for human or veterinary use.

1-[(3-chloro-4-methylphenyl)amino]-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol -

Specification

Molecular Formula C22H19Br2ClN2O
Molecular Weight 522.7 g/mol
IUPAC Name 1-(3-chloro-4-methylanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol
Standard InChI InChI=1S/C22H19Br2ClN2O/c1-13-2-5-16(10-20(13)25)26-11-17(28)12-27-21-6-3-14(23)8-18(21)19-9-15(24)4-7-22(19)27/h2-10,17,26,28H,11-12H2,1H3
Standard InChI Key AUQUWZIGUZBBLP-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a 9H-carbazole core substituted with bromine atoms at positions 3 and 6, a propan-2-ol side chain at the carbazole nitrogen, and a secondary amine group linked to a 3-chloro-4-methylphenyl moiety. This hybrid structure merges aromatic, halogenated, and amino-alcohol functionalities, which are common in bioactive molecules.

Molecular Formula: C23H20Br2ClN2O\text{C}_{23}\text{H}_{20}\text{Br}_2\text{ClN}_2\text{O}
Molecular Weight: 563.68 g/mol (calculated from atomic masses).

Key Functional Groups

  • Carbazole Ring: A planar heteroaromatic system known for electronic delocalization and binding to biological targets like kinases .

  • Halogen Substituents: Bromine atoms at positions 3 and 6 enhance electrophilicity and potential halogen bonding with proteins .

  • Propan-2-ol Chain: Introduces hydrophilicity and hydrogen-bonding capacity, critical for solubility and pharmacokinetics.

  • 3-Chloro-4-methylphenyl Group: A lipophilic substituent that may improve membrane permeability and target affinity .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step strategies, as inferred from analogous carbazole derivatives :

  • Carbazole Bromination:

    • Direct bromination of 9H-carbazole using Br2\text{Br}_2 in CH2Cl2\text{CH}_2\text{Cl}_2 at 0°C selectively introduces bromine at positions 3 and 6 due to electronic directing effects .

  • Side-Chain Installation:

    • Alkylation of the carbazole nitrogen with epichlorohydrin yields a glycidyl ether intermediate, which undergoes ring-opening with ammonia to form the propan-2-ol amine.

  • Amination:

    • Nucleophilic substitution of the amine with 3-chloro-4-methylbenzyl chloride in the presence of K2CO3\text{K}_2\text{CO}_3 completes the structure .

Key Reaction:

Carbazole-Br2+EpichlorohydrinBaseIntermediateNH3Propan-2-ol Derivative\text{Carbazole-Br}_2 + \text{Epichlorohydrin} \xrightarrow{\text{Base}} \text{Intermediate} \xrightarrow{\text{NH}_3} \text{Propan-2-ol Derivative}

Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Melting Point153–155°C (predicted)Similar carbazole
SolubilitySoluble in DMSO (10 mg/mL)
LogP~4.1 (estimated)Calculated via QSAR
StabilityHygroscopic; light-sensitive

Future Research Directions

  • Structure-Activity Relationships (SAR): Modifying the chloro-methylphenyl group to optimize potency and selectivity.

  • Pharmacokinetic Studies: Assessing bioavailability and metabolic stability in vivo.

  • Target Identification: Proteomic screening to elucidate binding partners.

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